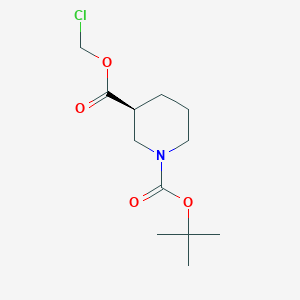

(S)-1-tert-Butyl 3-(chloromethyl) piperidine-1,3-dicarboxylate

Description

(S)-1-tert-Butyl 3-(chloromethyl)piperidine-1,3-dicarboxylate is a chiral piperidine derivative featuring a tert-butyl ester and a chloromethyl group at positions 1 and 3, respectively. The compound’s stereochemistry (S-configuration) and functional groups make it a versatile intermediate in pharmaceutical synthesis, particularly for introducing chirality or serving as a scaffold for nucleophilic substitution reactions. For instance, the non-chlorinated counterpart, (S)-1-tert-Butyl 3-methyl piperidine-1,3-dicarboxylate, has a molecular weight of 243.30 (C₁₂H₂₁NO₄) and CAS 88466-76-6 . Replacing the methyl group with a chloromethyl substituent increases the molecular weight by ~34.45 g/mol, yielding an estimated molecular weight of 277.75 g/mol (C₁₂H₂₀ClNO₄).

Properties

IUPAC Name |

1-O-tert-butyl 3-O-(chloromethyl) (3S)-piperidine-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20ClNO4/c1-12(2,3)18-11(16)14-6-4-5-9(7-14)10(15)17-8-13/h9H,4-8H2,1-3H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJTKPJOFDRDGDA-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)OCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H](C1)C(=O)OCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-tert-Butyl 3-(chloromethyl) piperidine-1,3-dicarboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the tert-Butyl Group: The tert-butyl group is introduced at the 1-position using tert-butyl chloride in the presence of a base such as sodium hydride.

Chloromethylation: The chloromethyl group is introduced at the 3-position using chloromethyl methyl ether in the presence of a Lewis acid catalyst like aluminum chloride.

Carboxylation: The carboxylate groups are introduced through a carboxylation reaction using carbon dioxide and a suitable base.

Industrial Production Methods

Industrial production of (S)-1-tert-Butyl 3-(chloromethyl) piperidine-1,3-dicarboxylate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-1-tert-Butyl 3-(chloromethyl) piperidine-1,3-dicarboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used in the presence of a polar aprotic solvent like dimethylformamide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Oxidation Products: Oxidized forms of the compound with altered functional groups.

Hydrolysis Products: Corresponding carboxylic acids and alcohols.

Scientific Research Applications

(S)-1-tert-Butyl 3-(chloromethyl) piperidine-1,3-dicarboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-tert-Butyl 3-(chloromethyl) piperidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to changes in the structure and function of the target molecules, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine vs. Pyrrolidine Derivatives

The chloromethyl-substituted piperidine derivative is structurally distinct from pyrrolidine analogs, such as (S)-1-tert-Butyl 3-(chloromethyl)pyrrolidine-1,3-dicarboxylate (CAS 1174161-97-7, MW 263.72 g/mol, C₁₁H₁₈ClNO₄) . Key differences include:

- Ring Size and Conformation : Piperidine (6-membered) adopts a chair conformation, reducing steric hindrance compared to pyrrolidine’s (5-membered) puckered ring. This enhances piperidine’s suitability for stereoselective reactions.

- Molecular Weight : The piperidine derivative is ~14 g/mol heavier due to an additional CH₂ group.

- Reactivity : The chloromethyl group in both compounds is reactive toward nucleophiles, but piperidine’s larger ring may slow substitution kinetics due to reduced ring strain.

Table 1: Structural Comparison of Piperidine and Pyrrolidine Derivatives

Functional Group Variations

Chloromethyl vs. Methyl Substitution

The methyl-substituted analog, (S)-1-tert-Butyl 3-methyl piperidine-1,3-dicarboxylate (CAS 88466-76-6, MW 243.30), lacks the chloromethyl group, rendering it less reactive in nucleophilic substitution. The chloromethyl group introduces:

- Enhanced Reactivity : Facilitates SN2 reactions for introducing amines, thiols, or other nucleophiles.

- Safety Considerations : Chloromethyl groups may increase toxicity or handling hazards (e.g., skin/eye irritation), though specific data for this compound are unavailable .

Amino and Hydrochloride Derivatives

The hydrochloride salt 1-(tert-Butyl) 3-methyl (3R,5S)-5-aminopiperidine-1,3-dicarboxylate (CAS 2920205-91-8) highlights functional diversity. The amino group enables peptide coupling or hydrogen bonding, contrasting with the chloromethyl group’s role in alkylation .

Pyridine-Based Analogs

Pyridine derivatives like (±)-trans-1-tert-Butyl 3-methyl 4-(2-chloro-5-methylpyridin-3-yl)pyrrolidine-1,3-dicarboxylate (CAS 1228070-72-1, MW 354.83) differ fundamentally:

- Aromatic vs. Saturated Rings : Pyridine’s aromaticity confers stability but reduces conformational flexibility compared to piperidine.

- Applications : Pyridine derivatives are common in agrochemicals and kinase inhibitors, while piperidine derivatives are prevalent in CNS-targeting pharmaceuticals.

Table 2: Functional Group and Application Comparison

| Compound Type | Key Functional Groups | Typical Applications |

|---|---|---|

| Chloromethyl Piperidine | Chloromethyl, tert-butyl | Chiral intermediates, SN2 substrates |

| Amino Piperidine | Amino, tert-butyl | Peptide mimics, drug candidates |

| Pyridine-Pyrrolidine | Pyridine, chloro, methyl | Agrochemicals, kinase inhibitors |

Pricing and Availability

This suggests comparable commercial value for the piperidine analog.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.